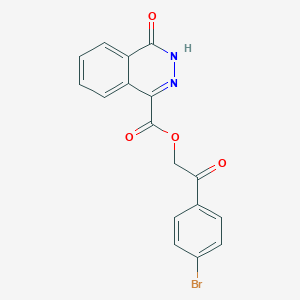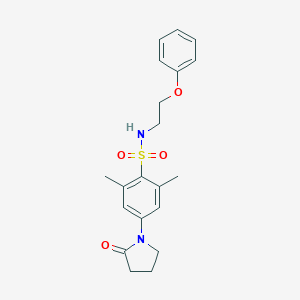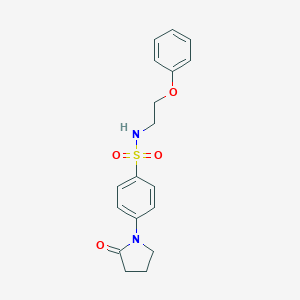
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, also known as BMQ, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. BMQ is a quinazolinone derivative that has shown promising results in various studies due to its unique chemical structure, which allows it to interact with specific biological targets.
Wirkmechanismus
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its biological effects through the inhibition of specific enzymes and signaling pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in various studies. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is its ability to selectively target specific biological targets, which makes it a valuable tool for studying various cellular processes. Additionally, this compound has been shown to exhibit low toxicity in various studies, which makes it a safer alternative to other compounds that are used in scientific research.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for use in scientific research.
Zukünftige Richtungen
There are several future directions for research on 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one. One potential area of study is the development of more efficient synthesis methods that can increase the yield of this compound and reduce the overall cost of production. Additionally, further studies are needed to elucidate the specific biological targets of this compound and to better understand its mechanism of action.
Another area of research is the development of this compound derivatives that exhibit improved solubility and bioavailability, which could increase their potential applications in scientific research and clinical settings. Finally, further studies are needed to explore the potential therapeutic applications of this compound and its derivatives in various disease conditions.
Synthesemethoden
The synthesis of 2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one can be achieved through a multistep process that involves the reaction of 4-butoxy-4'-methylbiphenyl-3-carboxylic acid with o-phenylenediamine in the presence of a catalyst. The resulting intermediate is then subjected to a cyclization reaction to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-butoxy-4'-methylbiphenyl-3-yl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Eigenschaften
Molekularformel |
C31H30N2O2 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
2-[2-butoxy-5-(4-methylphenyl)phenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C31H30N2O2/c1-3-4-20-35-29-19-18-24(23-16-14-22(2)15-17-23)21-27(29)30-32-28-13-9-8-12-26(28)31(34)33(30)25-10-6-5-7-11-25/h5-19,21,30,32H,3-4,20H2,1-2H3 |
InChI-Schlüssel |
DBPKQTMQHGKIAX-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)


![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)


![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)

